molecular formula C5H2BrF3N2O B1384152 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 942060-14-2

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No. B1384152
M. Wt: 242.98 g/mol
InChI Key: GUMRBYBFTLXIKZ-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C5H2BrF3N2O . It has a molecular weight of 242.98 g/mol . The IUPAC name for this compound is 5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one .


Synthesis Analysis

The synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 17 novel pyrimidine derivatives containing an amide moiety . Another study reported the synthesis of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol can be represented by the canonical SMILES notation: C1=NC(=C(C(=O)N1)Br)C(F)(F)F . The InChI code for this compound is InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol are not detailed in the search results, pyrimidine derivatives in general have been noted for their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.98 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 241.93026 g/mol .

Scientific Research Applications

1. High-Performance Liquid Chromatography (HPLC)

A study by Ding Li-hui (2004) explored the use of HPLC for the separation and determination of 2-methyl-6-phenyl-pyrimidin-4-ol and 5-bromo-2-methyl-6-phenyl-pyrimidin-4-ol. This method utilized ODS-C18 and UV director with methanol and water as the mobile phase.

2. Synthesis of Derivatives

Jismy et al. (2021) reported on the efficient synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, through a Suzuki–Miyaura cross-coupling reaction (Jismy et al., 2021).

3. Spectroscopic and Optical Studies

Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. They also conducted density functional theory (DFT) studies on this compound (Vural & Kara, 2017).

4. Selective N-/O-Alkylation

Mittersteiner et al. (2022) explored the selective N- or O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones, using 5-bromo enones/enaminones as alkylating agents. This enabled the preparation of distinct regioisomers in good yields (Mittersteiner et al., 2022).

5. Pesticidal Activities

Liu et al. (2021) conducted a study to synthesize a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds exhibited excellent insecticidal and fungicidal activities against various species (Liu et al., 2021).

properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMRBYBFTLXIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

CAS RN

126538-81-6
Record name 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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